molecular formula C10H7BrINO B13103102 6-Bromo-3-iodo-4-methoxyquinoline

6-Bromo-3-iodo-4-methoxyquinoline

Cat. No.: B13103102
M. Wt: 363.98 g/mol
InChI Key: VBTPCLFXOGPASV-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrINO. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-4-methoxyquinoline typically involves the bromination and iodination of 4-methoxyquinoline. The process can be carried out using various halogenating agents under controlled conditions to ensure selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-4-methoxyquinoline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3-iodo-4-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-4-methoxyquinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents allows for selective functionalization and the formation of complex molecules through various chemical reactions .

Properties

Molecular Formula

C10H7BrINO

Molecular Weight

363.98 g/mol

IUPAC Name

6-bromo-3-iodo-4-methoxyquinoline

InChI

InChI=1S/C10H7BrINO/c1-14-10-7-4-6(11)2-3-9(7)13-5-8(10)12/h2-5H,1H3

InChI Key

VBTPCLFXOGPASV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1I)Br

Origin of Product

United States

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